2,3,4-Trifluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

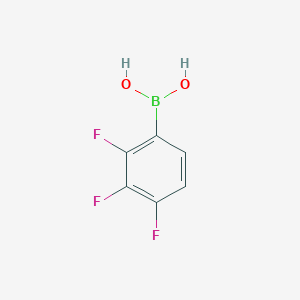

2D Structure

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGIPVVEERQWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382556 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-32-3 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,4-Trifluorophenylboronic acid. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed data, experimental protocols, and insights into its chemical behavior.

Core Physicochemical Properties

This compound is a fluorinated organoboron compound recognized for its utility as a versatile building block in modern chemistry.[1] The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties, enhancing its reactivity and stability.[2] This makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.[1]

Quantitative data for this compound are summarized below. It is important to note that while some properties like melting point are well-documented, others such as pKa and specific solubility values in various solvents are not extensively reported in publicly available literature. Therefore, this guide also provides established experimental protocols for their determination.

| Property | Value | Reference |

| CAS Number | 226396-32-3 | [1] |

| Molecular Formula | C₆H₄BF₃O₂ | [1][2] |

| Molecular Weight | 175.90 g/mol | [1][2] |

| Appearance | White to light orange to green powder or crystals | [1][2] |

| Melting Point | 229-235 °C | [2] |

| Purity | 97 - 105% (Assay by titration) | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

Reactivity and Stability

Reactivity: The primary application of this compound stems from its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for constructing complex biaryl compounds and other functionalized molecules.[1][2] The trifluorinated phenyl group can be efficiently transferred to various substrates, a key step in the synthesis of many pharmaceutical and agrochemical agents.[1] Furthermore, like other boronic acids, it can form stable cyclic esters (boronate esters) with diols.[1]

Stability: this compound is generally a stable compound that can be stored at room temperature.[1] It exhibits high thermal stability.[1] However, it is a known characteristic of phenylboronic acids to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[3][4] This equilibrium should be considered during its use in chemical reactions. Some commercial sources note that their product may contain varying amounts of the corresponding anhydride.

A logical workflow for a typical Suzuki-Miyaura coupling reaction utilizing a phenylboronic acid is depicted below.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols adapted for boronic acids and can be specifically applied to this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[5]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[5]

-

Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.[8]

-

Verification: For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

The following diagram illustrates the workflow for this procedure.

Solubility Determination (Dynamic Method)

Understanding solubility is critical for reaction optimization, purification, and formulation.[9] The dynamic method, which relies on observing the temperature at which a solid dissolves completely in a solvent at a known concentration, is a reliable technique for boronic acids.[3][4]

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vial to achieve a known mole fraction.[9][10]

-

Apparatus Setup: Place the sealed vial, equipped with a magnetic stir bar, in a controlled temperature bath.[10]

-

Measurement:

-

Begin vigorous stirring to ensure a uniform suspension.[3]

-

Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2-0.5 °C/min).[10]

-

Continuously monitor the turbidity of the mixture, either visually or using a luminance probe.[3]

-

The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[3][9]

-

-

Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the solubility temperature (T) against the mole fraction (x) to construct a solubility curve.[10]

The workflow for the dynamic solubility determination method is outlined below.

pKa Determination

The acidity (pKa) of a boronic acid is a fundamental property that governs its interaction with diols and its reactivity in base-mediated reactions.[11] Aryl boronic acids are Lewis acids, and their pKa can be influenced by substituents on the aromatic ring.[12] Potentiometric and spectrophotometric titrations are common methods for pKa determination.[11][13]

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a precise amount of this compound in water with a constant ionic strength (e.g., 0.1 M KCl).[13] The concentration should be in the low millimolar range.[14]

-

Apparatus Setup: Use a calibrated pH meter with a glass electrode. Perform the titration under an inert atmosphere (e.g., Argon) to prevent interference from atmospheric CO₂.[14]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.5 M KOH), adding small, precise volumes of the titrant.[14]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, the data can be analyzed using specialized software that calculates the pKa from the titration curve.

Conclusion

This compound is a key synthetic intermediate with well-defined structural and physical properties. While its reactivity, particularly in Suzuki-Miyaura coupling, is extensively utilized, a comprehensive public dataset of all its physicochemical parameters remains incomplete. This guide consolidates the available data and provides robust, standardized protocols for researchers to determine critical values such as solubility and pKa in their own laboratories. A thorough understanding and application of these properties and methods will continue to facilitate the innovative use of this compound in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 226396-32-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 14. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,4-Trifluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. The information herein is compiled to assist in the structural elucidation, purity assessment, and quality control of this important reagent.

The definitive source for comprehensive NMR data on a wide range of fluorinated phenylboronic acids, including the 2,3,4-trifluoro isomer, is the 2014 publication by Gierczyk et al. in Magnetic Resonance in Chemistry.[1] This guide is structured based on the expected data from this systematic study.

Data Presentation

The following tables summarize the anticipated quantitative ¹H and ¹⁹F NMR data for this compound, as determined in acetone-d₆. The precise values are reported in the aforementioned publication.

Table 1: ¹H NMR Spectroscopic Data of this compound in Acetone-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | [Data unavailable in search results] | ddd | ³JH5-H6, ⁴JH5-F4, ⁵JH5-F3 |

| H-6 | [Data unavailable in search results] | ddd | ³JH6-H5, ⁴JH6-F2, ⁵JH6-F3 |

| B(OH)₂ | [Data unavailable in search results] | br s | - |

Table 2: ¹⁹F NMR Spectroscopic Data of this compound in Acetone-d₆

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | [Data unavailable in search results] | ddd | ³JF2-F3, ⁴JF2-H6, ⁵JF2-F4 |

| F-3 | [Data unavailable in search results] | ddd | ³JF3-F2, ³JF3-F4, ⁴JF3-H5 |

| F-4 | [Data unavailable in search results] | ddd | ³JF4-F3, ⁴JF4-H5, ⁵JF4-F2 |

Experimental Protocols

The experimental protocols for obtaining high-quality NMR spectra of fluorinated phenylboronic acids are critical for accurate and reproducible results. The following is a generalized protocol based on standard practices for this class of compounds.

Sample Preparation

-

Compound: this compound (typically >95% purity).

-

Solvent: Acetone-d₆ is a suitable solvent, as referenced in the SpectraBase entry citing Gierczyk et al.[2]

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is standard for ¹H NMR. Higher concentrations may be necessary for less sensitive nuclei or for observing weak correlations.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) is often used.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) is recommended for better signal dispersion and resolution of complex coupling patterns.

-

Probe: A multinuclear probe capable of detecting both ¹H and ¹⁹F is required.

-

Temperature: Spectra are typically recorded at room temperature (e.g., 298 K).

-

¹H NMR Parameters (Typical):

-

Pulse angle: 45°

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16 or more, depending on the concentration.

-

-

¹⁹F NMR Parameters (Typical):

-

Proton decoupling is generally applied to simplify the spectra.

-

A wider spectral width is necessary compared to ¹H NMR.

-

Mandatory Visualization

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

Caption: General experimental workflow for NMR analysis.

Signaling Pathways (J-Coupling Network)

The through-bond scalar couplings (J-couplings) are fundamental to interpreting the multiplicity of signals in NMR spectra. The diagram below illustrates the key coupling interactions for this compound.

Caption: Key J-coupling interactions in this compound.

References

Crystal Structure Analysis of 2,3,4-Trifluorophenylboronic Acid: A Technical Guide

Disclaimer: As of the latest available data, a definitive single-crystal X-ray structure for 2,3,4-Trifluorophenylboronic acid has not been publicly deposited in crystallographic databases. This guide, therefore, presents a comprehensive overview based on established methodologies for the synthesis and crystallographic analysis of analogous fluorinated phenylboronic acids. The experimental protocols and data tables are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms onto the phenyl ring significantly modulates the electronic properties, acidity, and intermolecular interactions of these molecules, making fluorinated phenylboronic acids valuable building blocks in medicinal chemistry and materials science. This technical guide provides a detailed overview of the anticipated synthesis, characterization, and crystal structure analysis of this compound, offering insights into the experimental workflows and expected structural features.

Synthesis and Crystallization

The synthesis of this compound typically proceeds via a Grignard reaction or metal-halogen exchange followed by reaction with a borate ester. High-quality single crystals suitable for X-ray diffraction are generally obtained through slow evaporation or recrystallization from an appropriate solvent system.

Experimental Protocol: Synthesis

A plausible synthetic route involves the formation of a Grignard reagent from 1-bromo-2,3,4-trifluorobenzene and its subsequent reaction with a trialkyl borate, followed by acidic workup.

Materials:

-

1-bromo-2,3,4-trifluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add a solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous THF dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture until the magnesium is consumed.

-

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent mixture, such as ethyl acetate/hexane, to yield crystalline this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, further slow cooling to 4 °C may be necessary.

-

Alternatively, slow evaporation of a dilute solution in a covered vial at room temperature can yield high-quality single crystals over several days.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares methods, adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Anticipated Crystallographic Data and Structural Features

While the specific crystal structure of this compound is not available, we can anticipate its crystallographic parameters and key structural features based on the analysis of other fluorinated phenylboronic acids.

Representative Crystallographic Data

The following table presents a hypothetical but plausible set of crystallographic data for this compound, based on known structures of similar compounds.

| Parameter | Expected Value |

| Chemical Formula | C₆H₄BF₃O₂ |

| Molecular Weight | 175.90 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

| R-factor (%) | < 5 |

Expected Intermolecular Interactions

Phenylboronic acids are known to form robust hydrogen-bonded dimers in the solid state through the interaction of their -B(OH)₂ groups. It is highly probable that this compound would exhibit similar supramolecular motifs. The fluorine substituents are also likely to participate in weaker C-H···F and F···F interactions, which will influence the overall crystal packing.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the common hydrogen bonding patterns observed in phenylboronic acid crystal structures.

Caption: A generalized workflow for the synthesis and crystal structure analysis of this compound.

Caption: Schematic of the typical centrosymmetric hydrogen-bonded dimer found in phenylboronic acid crystal structures.

Mass spectrometry fragmentation of 2,3,4-Trifluorophenylboronic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation behavior of this compound. Phenylboronic acids are a critical class of reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their accurate characterization by mass spectrometry essential for process monitoring, impurity profiling, and quality control in drug development.[1][2] This document outlines the probable fragmentation pathways under common ionization techniques, presents hypothetical quantitative data in a structured format, and provides detailed experimental protocols for analysis.

Introduction to the Mass Spectrometry of Arylboronic Acids

Arylboronic acids exhibit complex behavior under mass spectrometry conditions, particularly with electrospray ionization (ESI).[3][4] Their analysis can be complicated by their tendency to form dimers, trimers (boroxines), or adducts with solvents and salts.[5] Understanding the gas-phase chemistry of these compounds is crucial for accurate interpretation of their mass spectra.[3] The fragmentation of the parent ion is influenced by the ionization method and the energy applied, such as in collision-induced dissociation (CID).[5][6]

For this compound (C₆H₄BF₃O₂), with a molecular weight of 175.90 g/mol , the presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence its fragmentation pattern.[1][7][8]

Proposed Fragmentation Pathways

Under electrospray ionization in negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is anticipated as the primary parent ion. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ or adducts with solvent molecules (e.g., [M+Na]⁺, [M+CH₃OH+H]⁺) may be observed. The fragmentation of these parent ions upon CID would likely proceed through several key pathways.

Key Fragmentation Reactions

Common fragmentation reactions for organic molecules in mass spectrometry include simple bond cleavages and rearrangement reactions.[6][9] For arylboronic acids, key fragmentation events involve:

-

Loss of Water (H₂O): Dehydration of the boronic acid moiety is a common fragmentation pathway.

-

Loss of Boronic Acid Group [-B(OH)₂]: Cleavage of the C-B bond can lead to the loss of the entire boronic acid group.

-

Loss of BF₃: Boron trifluoride is a stable molecule and its elimination from a fragment ion is a plausible pathway.[10]

-

Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the trifluorophenyl ring can occur.

The following diagram illustrates the proposed primary fragmentation pathway for the [M-H]⁻ ion of this compound.

Caption: Proposed ESI- fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the major ions observed in the negative ion mode ESI mass spectrum of this compound.

| Ion Description | Proposed Formula | Calculated m/z | Relative Abundance (%) |

| Deprotonated Molecule | [C₆H₃BF₃O₂]⁻ | 175.02 | 100 |

| Loss of Water | [C₆H₂BF₃O]⁻ | 157.01 | 85 |

| Loss of Metaboric Acid | [C₆H₃F₃]⁻ | 131.01 | 40 |

| Trifluorophenyl Anion | [C₆H₃F₃]⁻ | 132.02 | 15 |

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound by LC-MS.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration range of 1-10 µg/mL for analysis.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

-

Ionization Mode: Negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

The following diagram illustrates the general workflow for LC-MS analysis.

Caption: General workflow for the LC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is expected to be characterized by initial water loss from the deprotonated parent ion, followed by further fragmentation of the boronic acid moiety and the trifluorophenyl ring. The provided hypothetical fragmentation pattern and experimental protocols offer a foundational guide for researchers and scientists in the pharmaceutical and chemical industries. The specific fragmentation patterns and their relative abundances may vary depending on the instrumentation and experimental conditions used. Therefore, empirical data should always be generated for definitive structural elucidation and quantification.

References

- 1. nbinno.com [nbinno.com]

- 2. sciex.com [sciex.com]

- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. 2,3,6-Trifluorophenylboronic acid | C6H4BF3O2 | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. youtube.com [youtube.com]

- 10. Boron trifluoride - Wikipedia [en.wikipedia.org]

Thermal Stability and Decomposition of 2,3,4-Trifluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,3,4-Trifluorophenylboronic acid. Due to the limited availability of specific experimental data for this particular isomer, this guide also draws upon established knowledge of the thermal behavior of closely related fluorinated phenylboronic acids to infer its likely properties and decomposition pathways. The information herein is intended to support research, development, and handling of this compound in various scientific applications.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The trifluorinated phenyl ring significantly influences the electronic properties of the boronic acid moiety, impacting its reactivity and stability. A key physical property for assessing thermal stability is the melting point. The reported melting points for this compound and its isomers are summarized in the table below.

| Compound | Melting Point (°C) |

| This compound | 229-235 |

| 2,3,5-Trifluorophenylboronic acid | 221 (decomposition) |

| 3,4,5-Trifluorophenylboronic acid | 290-295 |

Note: Data is compiled from commercially available sources. Variations in reported melting points can occur due to differences in purity and analytical methodology.

Thermal Decomposition Pathways

Boroxine Formation (Dehydration)

Upon heating, arylboronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. This dehydration process typically begins at temperatures below the melting point and can be a significant event observed in thermal analysis.

Protodeboronation

At higher temperatures, a more significant decomposition pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and results in the formation of the corresponding arene (in this case, 1,2,3-trifluorobenzene) and boric acid. This is an irreversible decomposition process. The presence of fluorine atoms on the phenyl ring can influence the susceptibility of the compound to protodeboronation.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions like crystallization and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events for this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of the melting endotherm. Analyze any exothermic peaks that may indicate decomposition.

Identification of Decomposition Products

To fully characterize the thermal decomposition, the volatile products can be identified using evolved gas analysis (EGA), where the outlet of the TGA is connected to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. For non-volatile residues, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray diffraction (XRD) can be employed.

Summary and Recommendations

While specific experimental data on the thermal decomposition of this compound is limited, its thermal stability is expected to be comparable to other trifluorophenylboronic acid isomers, with a melting point in the range of 229-235 °C. The primary decomposition pathways are likely to be dehydration to form the corresponding boroxine at moderate temperatures, followed by protodeboronation at higher temperatures to yield 1,2,3-trifluorobenzene.

For researchers and drug development professionals working with this compound, it is highly recommended to perform TGA and DSC analyses as outlined in this guide to obtain precise data on its thermal stability and decomposition profile under their specific experimental conditions. This will ensure safe handling and a better understanding of its behavior in thermally sensitive applications.

Solubility of 2,3,4-Trifluorophenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Introduction to 2,3,4-Trifluorophenylboronic Acid

This compound is a synthetic building block used in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of pharmaceuticals and other complex organic molecules makes understanding its physical properties, such as solubility, crucial for reaction optimization, purification, and formulation.

Chemical Structure:

Expected Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on the known solubility of other trifluorophenylboronic acid isomers and general principles of solubility, a qualitative assessment can be made.

Generally, trifluorophenylboronic acids exhibit solubility in polar organic solvents. For instance, 3,4,5-trifluorophenylboronic acid is reported to be soluble in highly polar solvents such as N,N-dimethylformamide (DMF) and various alcohols, as well as in tetrahydrofuran (THF)[1]. Conversely, it shows poor solubility in nonpolar solvents like petroleum ether and n-hexane[1]. Another isomer, 2,3,5-trifluorophenylboronic acid, is noted to be soluble in methanol[2].

Based on these observations, it is anticipated that this compound will demonstrate a similar solubility profile, with higher solubility in polar aprotic and protic organic solvents. A summary of expected solubility is presented in Table 1.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone, THF | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | High |

| Ethers | Diethyl ether, Dioxane | Moderate |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low |

| Aromatic | Toluene, Benzene | Low |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble |

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[3][4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a known concentration of the solute completely dissolves.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel or sealed vials

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Calibrated temperature probe

-

Controlled temperature bath or heating block

-

Optional: Luminance probe or turbidimeter for automated detection

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel or a sealable vial.

-

Add a precise mass or volume of the desired organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar to the vessel.

-

-

Equilibration and Measurement:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the controlled temperature bath and begin stirring to ensure the suspension is homogenous.

-

Slowly heat the mixture at a constant rate (e.g., 0.2–0.5 °C/min) to allow for equilibration.[3]

-

Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or by using a luminance probe to detect the point of complete dissolution, which is marked by a sharp increase in light transmission.[4][5]

-

Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the procedure for several different concentrations of this compound in the same solvent.

-

Construct a solubility curve by plotting the solubility (in mole fraction, g/100g of solvent, etc.) as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for determining solubility via the dynamic method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its solubility profile is expected to be similar to other trifluorophenylboronic acid isomers, favoring polar organic solvents. For applications requiring precise solubility values, the dynamic method provides a robust and reliable experimental protocol. The detailed methodology and workflow presented in this guide are intended to empower researchers to generate the high-quality data necessary for their work in drug discovery and development.

References

Reactivity of 2,3,4-Trifluorophenylboronic acid with diols

An In-depth Technical Guide to the Reactivity of 2,3,4-Trifluorophenylboronic Acid with Diols

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids are a pivotal class of compounds in medicinal chemistry and materials science, primarily due to their unique ability to form reversible covalent bonds with cis-diols. This interaction is fundamental to applications ranging from glucose sensing to drug delivery and the synthesis of complex molecules. This compound, an electron-deficient analogue of phenylboronic acid, presents distinct reactivity profiles. The strategic placement of three electron-withdrawing fluorine atoms significantly lowers the pKₐ of the boronic acid, enhancing its Lewis acidity and altering its affinity and kinetics for diol binding, particularly at physiological pH. This guide provides a detailed exploration of the core principles governing this reactivity, the expected quantitative effects of polyfluorination, standardized protocols for experimental validation, and the implications for research and development.

Core Concepts: The Boronic Acid-Diol Interaction

The reaction between a boronic acid and a diol is a dynamic equilibrium that results in the formation of a cyclic boronate ester. This process is highly dependent on the pH of the medium, the intrinsic acidity of the boronic acid (pKₐ), and the structure of the diol.

The Boronic Acid-Boronate Equilibrium

In aqueous solution, a boronic acid, RB(OH)₂, exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, RB(OH)₃⁻. The pKₐ of the boronic acid dictates the position of this equilibrium at a given pH. The tetrahedral boronate is generally considered the more reactive species for esterification with diols.

Mechanism of Boronate Ester Formation

The reaction proceeds through the condensation of the boronic acid (or boronate) with a 1,2- or 1,3-diol, eliminating water to form a five- or six-membered cyclic ester. Both the neutral trigonal boronic acid and the anionic tetrahedral boronate can react with the diol.[1] The overall equilibrium involves multiple species, making the system highly responsive to environmental conditions.

Caption: Boronic acid-diol reaction pathways.

Impact of Trifluorination on Reactivity

The introduction of electron-withdrawing fluorine atoms onto the phenyl ring is a key strategy for tuning the properties of boronic acids.[2]

Electronic Effects and Acidity (pKₐ)

Fluorine substituents increase the Lewis acidity of the boron center through a strong negative inductive effect (-I).[2] This enhanced acidity facilitates the formation of the tetrahedral boronate ion, thereby lowering the pKₐ of the boronic acid. For fluorinated phenylboronic acids, the pKₐ can range from 6.17 to 8.77, compared to ~8.8 for the unsubstituted phenylboronic acid.[2] The substitution pattern of this compound, with fluorine atoms at the ortho, meta, and para positions, leads to a significant cumulative electron-withdrawing effect. The ortho-fluoro substituent is known to have the most pronounced pKₐ-lowering effect.[2] Therefore, the pKₐ of this compound is expected to be at the lower end of this range, making it a significantly stronger acid than phenylboronic acid.

Implications for Diol Binding

A lower pKₐ is highly advantageous for applications at physiological pH (~7.4). A larger fraction of the this compound will exist in the reactive tetrahedral boronate form at this pH, leading to:

-

Stronger Binding Affinity: Enhanced formation of the boronate ester complex.

-

Faster Kinetics: The reaction to form the ester is often accelerated.[3]

Computational studies suggest that boronic acids with highly electronegative groups, such as a trifluorophenyl group, are better suited for sensing applications in acidic to neutral media.[3]

Quantitative Data

While specific, experimentally determined binding constants for this compound are not widely available in the literature, the expected trend can be inferred from data on other fluorinated analogues. The table below compares the pKₐ values of various substituted phenylboronic acids, illustrating the potent effect of fluorine substitution.

| Boronic Acid | Substituent(s) | pKₐ | Reference |

| Phenylboronic Acid | None | 8.77 - 8.8 | [2] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [2] |

| 2-Fluorophenylboronic Acid | 2-F | 8.01 | [2] |

| 3,4,5-Trifluorophenylboronic Acid | 3,4,5-F₃ | 6.54 (Predicted) | [4] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 | [2] |

| This compound | 2,3,4-F₃ | ~6.2 - 7.0 (Estimated) | N/A |

Note: The pKₐ for this compound is estimated based on the strong acidifying effects of ortho- and poly-fluoro substitution patterns.[2]

Experimental Protocols

To characterize the reactivity of this compound, the following standardized protocols can be employed.

Protocol: Determination of pKₐ by Spectroscopic Titration

This method relies on the change in UV absorbance of the phenylboronic acid as it transitions from the neutral to the anionic boronate form upon titration with a base.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., 1:1 Methanol:Water or DMSO).

-

Prepare a series of buffer solutions spanning a pH range from ~4 to ~10.

-

Prepare standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

-

-

Titration Procedure:

-

In a quartz cuvette, place a known concentration of the boronic acid solution.

-

Adjust the pH to the starting point of the titration range using HCl.

-

Record the full UV-Vis spectrum (e.g., 220-350 nm).

-

Incrementally add small aliquots of NaOH to increase the pH, recording the pH and the full UV-Vis spectrum after each addition. Continue until the spectrum no longer changes significantly.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance change between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the measured pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ.

-

Protocol: Determination of Diol Binding Constants via Competitive Fluorescence Assay

This widely used method measures the displacement of a fluorescent diol, Alizarin Red S (ARS), from the boronic acid by a non-fluorescent competitor diol.[5]

Caption: Experimental workflow for diol binding assay.

-

Establish Boronic Acid-ARS Complex:

-

In a fluorescence cuvette, mix a constant concentration of this compound and ARS in a buffer solution (e.g., PBS, pH 7.4).

-

Allow the mixture to equilibrate. The formation of the boronic acid-ARS ester results in a significant increase in fluorescence intensity.[5]

-

Measure this maximum fluorescence.

-

-

Competitive Titration:

-

To the equilibrated solution, add incremental amounts of the competitor diol of interest.

-

After each addition, allow the solution to re-equilibrate and measure the fluorescence. The competitor diol will displace ARS from the boronic acid, causing a decrease in fluorescence.[5]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity against the concentration of the competitor diol.

-

The data can be fitted to a competitive binding model to calculate the equilibrium association constant (Kₑq) for the interaction between the this compound and the competitor diol.[5]

-

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool for:

-

Biosensors: The strong binding affinity and low pKₐ are ideal for developing sensitive and responsive sensors for glucose, glycoproteins, or other biologically relevant diols at physiological pH.[6]

-

Drug Delivery: The reversible nature of the boronate ester bond can be exploited to create pH-responsive hydrogels or nanoparticles for targeted drug release.

-

Organic Synthesis: It serves as a key building block in Suzuki-Miyaura cross-coupling reactions to introduce the trifluorophenyl moiety into complex molecules, a common strategy to enhance the metabolic stability and bioavailability of drug candidates.[6]

-

Enzyme Inhibition: The boronic acid can act as a transition-state analogue inhibitor for certain enzymes, particularly serine proteases.

Conclusion

This compound is a highly reactive boronic acid derivative whose properties are dominated by the strong electron-withdrawing nature of its three fluorine substituents. The resulting low pKₐ enhances its ability to bind with diols under physiological conditions, making it a superior choice over standard phenylboronic acid for many biological applications. While specific quantitative binding data remains to be broadly published, the established principles of physical organic chemistry and the available data on related compounds provide a robust framework for predicting its behavior. The experimental protocols detailed herein offer a clear path for researchers to quantify its reactivity and harness its potential in the development of next-generation sensors, drug delivery systems, and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3,4,5-Trifluorophenylboronic acid CAS#: 143418-49-9 [m.chemicalbook.com]

- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

While a singular, seminal publication detailing the initial discovery and synthesis of 2,3,4-Trifluorophenylboronic acid is not readily apparent in a survey of scientific literature, its synthesis can be confidently approached through established and well-documented methodologies in organoboron chemistry. This guide presents a plausible and detailed synthetic pathway, drawing upon established protocols for analogous fluorinated phenylboronic acids. The procedures outlined herein provide a comprehensive framework for the preparation and characterization of this valuable synthetic building block.

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The introduction of the trifluorophenyl moiety can significantly modulate the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and electronic characteristics, making it a valuable fragment in the design of pharmaceuticals and advanced materials.

Proposed Synthetic Pathway

The most logical and commonly employed route to arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester. The proposed synthesis of this compound commences with the bromination of 1,2,3-trifluorobenzene, followed by the formation of a Grignard reagent and subsequent reaction with trimethyl borate.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar fluorinated arylboronic acids.

Step 1: Synthesis of 1-Bromo-2,3,4-trifluorobenzene

Reaction: 1,2,3-Trifluorobenzene is subjected to electrophilic aromatic bromination using bromine and a Lewis acid catalyst, such as iron(III) bromide. The fluorine atoms are deactivating, and the regioselectivity of the bromination will be influenced by the directing effects of the three adjacent fluorine atoms.

Materials:

-

1,2,3-Trifluorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

10% (w/v) Sodium bisulfite (NaHSO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3-trifluorobenzene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add iron(III) bromide (0.1 equivalents) to the stirred solution.

-

Slowly add bromine (1.1 equivalents) dropwise from the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-brown color of the excess bromine dissipates.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure 1-Bromo-2,3,4-trifluorobenzene.

Step 2: Synthesis of this compound

Reaction: 1-Bromo-2,3,4-trifluorobenzene is converted to the corresponding Grignard reagent, which is then reacted with trimethyl borate. Subsequent hydrolysis of the resulting boronate ester yields the target boronic acid.

Materials:

-

1-Bromo-2,3,4-trifluorobenzene

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as an initiator)

-

Trimethyl borate (B(OMe)₃)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and gently heat the flask with a heat gun to activate the magnesium surface.

-

Add a small portion of a solution of 1-Bromo-2,3,4-trifluorobenzene (1.0 equivalent) in anhydrous THF via the addition funnel to initiate the Grignard reaction.

-

Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via a cannula.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Quantitative Data

While specific yield data for the de novo synthesis of this compound is not extensively published, yields for analogous syntheses of fluorinated phenylboronic acids typically range from 50-80% for each step, depending on the reaction scale and purification efficiency.

Table 1: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₆H₄BF₃O₂ |

| Molecular Weight | 175.90 g/mol |

| Appearance | White to off-white solid |

| ¹⁹F NMR (Acetone-d₆) | Chemical shifts for the fluorine atoms are expected in the typical aryl-fluoride region. Specific literature values may vary based on the solvent and reference standard. |

Note: Detailed NMR and other characterization data should be acquired on the synthesized material to confirm its identity and purity.

Diagram of the Grignard Reaction Mechanism

Caption: Mechanism of boronic acid synthesis via a Grignard reagent.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis and understanding of this compound. By following the outlined experimental protocols, which are based on well-established synthetic transformations, researchers and drug development professionals can reliably prepare this important building block for a variety of applications in medicinal chemistry and materials science. The provided diagrams offer a clear visualization of the synthetic strategy and the underlying reaction mechanism. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. 2,3,4-Trifluorophenylboronic acid is a valuable building block for introducing the 2,3,4-trifluorophenyl moiety into target molecules, a common structural motif in pharmaceuticals and advanced materials.

These application notes provide a detailed protocol and a summary of reported reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Data Presentation

The following table summarizes a selection of reported Suzuki-Miyaura coupling reactions involving this compound, highlighting the diversity of coupling partners and reaction conditions.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5-Trifluoro-4-iodopyridine | Pd₂(dba)₃ (2.5) | CyJohnPhos (7.5) | Na₂CO₃ | 1,4-Dioxane | 95 | 16 | 72 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 78 |

| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., iodide, bromide, chloride, or triflate)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf))

-

Phosphine ligand (e.g., CyJohnPhos, SPhos, PPh₃) - if required by the catalyst

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, in appropriate stoichiometry to the metal).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the base (2.0-3.0 equiv.) followed by the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium catalyst systems for the cross-coupling of 2,3,4-trifluorophenylboronic acid. This valuable building block is instrumental in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science industries. The protocols and data presented herein are intended to guide researchers in developing efficient and robust cross-coupling methodologies.

Introduction

The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated aromatic compounds are highly sought after in drug discovery and development.[1][2] this compound is a key reagent for introducing the 2,3,4-trifluorophenyl moiety into a wide range of molecular scaffolds through palladium-catalyzed cross-coupling reactions. This document outlines catalyst systems and protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] For challenging substrates like polyfluorophenylboronic acids, which are prone to decomposition, the choice of catalyst and reaction conditions is critical.[1][4]

Recommended Palladium Catalyst Systems

Recent advancements have led to the development of highly active palladium precatalysts that enable the efficient coupling of unstable boronic acids at room temperature. One such system involves a palladium precatalyst with a 2-aminobiphenyl-derived ligand, which rapidly forms the active Pd(0) species under mild basic conditions.[1][4][5]

Table 1: Palladium Catalyst Systems for Suzuki-Miyaura Coupling of this compound

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Aryl Bromide |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT | >95 | Aryl Chloride |

| [Pd(cinnamyl)Cl]₂ | XPhos | K₃PO₄ | THF/H₂O | RT | >95 | Aryl Chloride |

| Pd(PPh₃)₄ | - | CsF/Ag₂O | THF | 60 | >90 | Aryl Iodide |

Note: Yields are generalized from literature on polyfluorophenylboronic acids and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-chloroanisole)

-

Palladium precatalyst (e.g., XPhos Pd G3)

-

Potassium phosphate (K₃PO₄)

-

Tetrahydrofuran (THF), degassed

-

Water, degassed

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Under a positive flow of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%).

-

Add degassed THF (5 mL) and degassed water (1 mL) to the reaction mixture.

-

Seal the tube and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[6][7] This reaction is essential for the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Recommended Palladium Catalyst Systems

The choice of ligand is crucial for a successful Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Palladium Catalyst Systems for Buchwald-Hartwig Amination with 2,3,4-Trifluorophenyl Derivatives

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partners |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good | Aryl Bromide + Amine |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | High | Aryl Chloride + Amine |

| [Pd(cinnamyl)Cl]₂ | BrettPhos | LiHMDS | THF | RT-60 | High | Aryl Triflate + Amine |

Note: Yields are generalized and highly dependent on the specific amine and aryl halide used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2,3,4-trifluorophenyl halide with a primary or secondary amine.

Materials:

-

2,3,4-Trifluorophenyl halide (e.g., 1-bromo-2,3,4-trifluorobenzene)

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Toluene, anhydrous and degassed

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 mmol), phosphine ligand (0.012-0.06 mmol), and base (1.4 mmol) to a Schlenk tube.

-

Add the 2,3,4-trifluorophenyl halide (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.[8]

Other Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings can also be employed to functionalize the 2,3,4-trifluorophenyl scaffold.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst (e.g., CuI)

-

Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Solvent: THF, DMF, or acetonitrile

-

Temperature: Room temperature to 80 °C

Heck Reaction

The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide.[12][13]

Typical Conditions:

-

Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

-

Base: A weak inorganic base like NaOAc or K₂CO₃, or an amine base like Et₃N

-

Solvent: DMF, NMP, or acetonitrile

-

Temperature: 80-140 °C

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[14] While effective, the toxicity of organotin compounds is a significant drawback.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃

-

Solvent: THF, DMF, or toluene

-

Additives: A copper(I) co-catalyst can sometimes accelerate the reaction.

-

Temperature: 50-100 °C

Experimental Workflow

The following diagram illustrates a general workflow for optimizing a palladium-catalyzed cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of novel fluorinated compounds. The selection of the appropriate catalyst system and reaction conditions is paramount to achieving high yields and purity. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Compounds with 2,3,4-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl scaffolds. This document provides detailed application notes and protocols for the synthesis of fluorinated biaryl compounds utilizing 2,3,4-trifluorophenylboronic acid as a key building block.

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.

Significance in Drug Discovery

The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacokinetic and pharmacodynamic profiles. Fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence intermolecular interactions, potentially leading to enhanced target selectivity and potency. Biaryl motifs are prevalent in a variety of therapeutic agents, and the synthesis of novel fluorinated biaryl structures is a key area of research in drug development.

A notable application of biaryl compounds is in the development of kinase inhibitors, particularly for the mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibition has been a therapeutic target for a range of diseases, including inflammatory diseases and cancer.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl compound.

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions of this compound with various aryl halides.